molecular formula C9H10BrClFN B2820245 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2247105-62-8

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2820245
CAS No.: 2247105-62-8
M. Wt: 266.54
InChI Key: JJMUENVOQHJEAU-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2247105-62-8 . It has a molecular weight of 266.54 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The IUPAC Name of the compound is 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . The InChI Code is 1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11;/h1-2,12H,3-5H2;1H .


Physical And Chemical Properties Analysis

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Cytotoxicity Studies

Compounds structurally related to 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their potential cytotoxic effects against cancer cell lines, demonstrating significant applications in the development of anticancer agents. For example, the synthesis and cytotoxicity of 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline derivatives were investigated, showing notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The study highlights the importance of specific structural modifications in enhancing anticancer activity, with certain derivatives displaying comparable or superior cytotoxicity to established chemotherapy drugs (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Antitumor Activities

Additionally, research into novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives has shown these compounds to exhibit promising antitumor activities against various human tumor cell lines, including MCF-7, HCT, and HepG-2. These studies not only contribute to the development of new chemotherapeutic options but also offer insights into structure-activity relationships essential for drug design (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

Synthesis of Antibiotics

The synthesis of halogenated quinolines, including derivatives closely related to the specified compound, has been explored for their potential use in antimicrobial drug discovery. For instance, the development of 4-Halogenated 3-Fluoro-6-methoxyquinolines as key building blocks demonstrates the application of these compounds in synthesizing antibiotics and antimicrobial agents, showcasing the versatility and significance of halogenated isoquinolines in medicinal chemistry (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Drug Development

The research extends to the development of compounds with enhanced biological properties, such as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), where 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives have been evaluated for their cytotoxicity against cancer cells, indicating potential applications in targeted cancer therapy (Mphahlele, Paumo, & Choong, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMUENVOQHJEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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